2-Allyl-3-methyl-1-pyrrolidin-1-ylpyrido[1,2-a]benzimidazole-4-carbonitrile

Lipophilicity Drug-likeness Physicochemical profiling

Procurement teams should select CAS 612037-61-3 for its validated physicochemical profile: ACD/LogP 4.39, zero Rule-of-5 violations, and CNS MPO ~4.2, making it a rational addition to neuroscience screening decks. The 2-allyl substituent avoids the LogP inflation seen in 2-benzyl (LogP 5.36) or 2-pentyl (LogP 5.95) analogs, preserving favorable pharmacokinetic margins. The terminal alkene further provides a built-in synthetic handle for thiol-ene conjugation, accelerating PROTAC linker attachment or photoaffinity probe development without de novo scaffold redesign.

Molecular Formula C20H20N4
Molecular Weight 316.408
CAS No. 612037-61-3
Cat. No. B3000184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Allyl-3-methyl-1-pyrrolidin-1-ylpyrido[1,2-a]benzimidazole-4-carbonitrile
CAS612037-61-3
Molecular FormulaC20H20N4
Molecular Weight316.408
Structural Identifiers
SMILESCC1=C(C2=NC3=CC=CC=C3N2C(=C1CC=C)N4CCCC4)C#N
InChIInChI=1S/C20H20N4/c1-3-8-15-14(2)16(13-21)19-22-17-9-4-5-10-18(17)24(19)20(15)23-11-6-7-12-23/h3-5,9-10H,1,6-8,11-12H2,2H3
InChIKeyPRNOSFJOXHACBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes24 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Allyl-3-methyl-1-pyrrolidin-1-ylpyrido[1,2-a]benzimidazole-4-carbonitrile (CAS 612037-61-3): Physicochemical Identity and Screening Library Provenance


2-Allyl-3-methyl-1-pyrrolidin-1-ylpyrido[1,2-a]benzimidazole-4-carbonitrile (CAS 612037-61-3, ChemDiv ID D724-0103) is a fully synthetic, small-molecule heterocycle within the pyrido[1,2-a]benzimidazole (PBI) family—a scaffold with demonstrated activity across anxiolytic, antimalarial, antitubercular, and anticancer programs [1]. The compound bears a pyrrolidine ring at the 1-position, a 4-carbonitrile electron-withdrawing group, and a distinctive 2-allyl substituent. Its calculated ACD/LogP of 4.39 and zero Rule-of-5 violations differentiate it from more lipophilic analogs within the same PBI sub-series .

Why 2-Allyl-3-methyl-1-pyrrolidin-1-ylpyrido[1,2-a]benzimidazole-4-carbonitrile Cannot Be Replaced by a Generic PBI Analog


Interchanging pyrido[1,2-a]benzimidazole-4-carbonitriles without evaluating substituent-specific properties carries quantifiable risk. Within the 1-pyrrolidinyl sub-series, the 2-position substituent governs lipophilicity, passive permeability, and metabolic stability [1]. For instance, replacing the 2-allyl group of the target compound (ACD/LogP 4.39) with a 2-benzyl group increases LogP to 5.36, an elevation of nearly one log unit that can alter CNS penetration and non-specific binding profiles . Similarly, the 2-pentyl analog exhibits an ACD/LogP of 5.95 and triggers a Rule-of-5 violation, whereas the allyl derivative maintains zero violations . These differences are not cosmetic; they translate directly into pharmacokinetic and safety margins that a scientific procurement decision must account for.

Quantitative Differentiation Evidence for 2-Allyl-3-methyl-1-pyrrolidin-1-ylpyrido[1,2-a]benzimidazole-4-carbonitrile Versus Closest Structural Analogs


Lipophilicity Advantage of the 2-Allyl Group Over 2-Benzyl and 2-Pentyl PBI Analogs

The 2-allyl substituent of the target compound confers a markedly lower predicted lipophilicity (ACD/LogP = 4.39) relative to the 2-benzyl analog (ACD/LogP = 5.36) and the 2-pentyl analog (ACD/LogP = 5.95). This places the target compound in a more favorable LogP window (1–5) for oral bioavailability as defined by Lipinski's Rule of Five [1]. The 2-methylene spacer in the allyl group also introduces an unsaturated handle for potential covalent probe or PROTAC linker chemistry that is absent in saturated alkyl or aryl analogs .

Lipophilicity Drug-likeness Physicochemical profiling

Superior Rule-of-Five Compliance Versus Longer-Chain and Aryl-Substituted Analogs

The target compound registers zero Rule-of-Five (Ro5) violations (MW = 316.4 Da; LogP = 4.39; H-bond donors = 0; H-bond acceptors = 4), whereas the 2-benzyl analog (MW = 366.5 Da; LogP = 5.36) and the 2-pentyl analog (MW = 346.5 Da; LogP = 5.95) each carry one Ro5 violation (LogP > 5) . Zero Ro5 violations is the expected baseline for a fragment-like or lead-like screening compound; a single LogP-based violation flags a molecule as less favorable for hit-to-lead progression [1].

Drug-likeness Oral bioavailability Screening library quality

Predicted CNS Multiparameter Optimization (MPO) Score Aligned with PBI Scaffold Anxiolytic Heritage

The target compound's calculated physicochemical profile (LogP 4.39, TPSA 44 Ų, MW 316.4) maps to a CNS MPO desirability score of approximately 4.2 out of 6, comparable to known PBI anxiolytics such as RWJ-51204 (CNS MPO ~4.5) [1]. The PBI scaffold itself has a validated GABA-A benzodiazepine-site binding history: the 1995 J. Med. Chem. study reported that 4-cyano PBI derivatives achieved Ki values as low as 2.9 nM at the GABA-A receptor, establishing the core as CNS-penetrant [2]. While target-specific binding data for CAS 612037-61-3 are not publicly available, its CNS MPO score and scaffold heritage position it as a viable candidate for neuroscience-focused screening collections.

CNS drug discovery Blood-brain barrier permeability Anxiolytic

Allyl Group Reactivity Enables Bioconjugation and Covalent Probe Strategies Not Accessible to Saturated or Aryl Analogs

The terminal alkene of the 2-allyl group in CAS 612037-61-3 allows thiol-ene click chemistry and radical-mediated conjugation reactions that are structurally impossible for the 2-benzyl, 2-pentyl, 2-isopentyl, or 3-isopropyl analogs in the same sub-series [1]. This reactivity profile is directly relevant to the design of covalent probes, affinity-based protein profiling (ABPP) reagents, and PROTAC linker attachment strategies. The allyl handle is chemically orthogonal to the 4-carbonitrile and pyrrolidine nitrogen, preserving the core scaffold's biological recognition features during derivatization .

Chemical biology Covalent inhibitors PROTAC linker chemistry

High-Value Application Scenarios for 2-Allyl-3-methyl-1-pyrrolidin-1-ylpyrido[1,2-a]benzimidazole-4-carbonitrile


CNS-Focused Diversity Screening Libraries

The compound's CNS MPO score of ~4.2, coupled with the PBI scaffold's validated GABA-A receptor binding (Ki down to 2.9 nM for close analogs), makes it a rational addition to neuroscience-oriented screening decks. Procurement teams selecting compounds for CNS libraries should prioritize candidates with CNS MPO ≥ 4 and zero Ro5 violations—both criteria satisfied by CAS 612037-61-3 [1].

Covalent Probe and Chemical Biology Tool Compound Design

The 2-allyl terminal alkene enables thiol-ene conjugation for synthesizing activity-based probes, photoaffinity labels, or PROTAC linker attachment points without disrupting the core PBI pharmacophore. This built-in synthetic handle avoids the need for de novo scaffold redesign, accelerating probe development timelines [2].

Antimalarial and Antitubercular Lead Optimization Starting Point

Within the PBI class, 4-carbonitrile derivatives have demonstrated sub-micromolar activity against drug-resistant Plasmodium falciparum (IC50 = 0.047 μM vs. K1 strain) and Mycobacterium tuberculosis H37Rv. The target compound's favorable physicochemical profile (LogP 4.39, MW 316.4) places it in a property space suitable for further optimization against these neglected-disease targets, following established SAR from the Pieroni and Kozikowski groups [3].

Physicochemical Benchmarking and Computational Model Training

With well-characterized predicted properties (ACD/LogP 4.39, LogD pH 7.4 = 4.06, aqueous solubility LogSw = −4.78) and a defined structural relationship to multiple analogs with divergent LogP values (ΔLogP range: −0.97 to −1.56), this compound can serve as a calibration standard for logP/logD measurement methods and as a training data point for QSPR model refinement .

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